N-benzyl-4-bromoaniline

Description

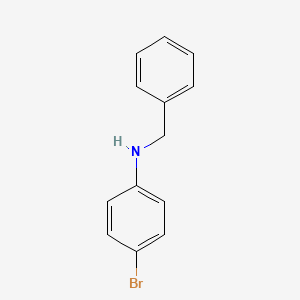

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-bromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLKZLKCCRFAAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359398 | |

| Record name | N-benzyl-4-bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2879-83-6 | |

| Record name | N-benzyl-4-bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Physicochemical Profile of N-benzyl-4-bromoaniline: A Technical Guide for Drug Development Professionals

Introduction: Strategic Insights into a Versatile Scaffold

N-benzyl-4-bromoaniline is a substituted aromatic amine that presents a compelling scaffold for medicinal chemistry and materials science. Its structure, featuring a bromo-substituted aniline ring linked to a benzyl group, offers a unique combination of lipophilicity, hydrogen bonding capability, and sites for synthetic modification. Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is a critical prerequisite for its rational application in drug design, enabling researchers to predict its absorption, distribution, metabolism, and excretion (ADME) properties, as well as to anticipate potential formulation and stability challenges. This guide provides an in-depth analysis of the core physicochemical characteristics of this compound, grounded in both experimental data and established analytical methodologies, to empower researchers in their quest for novel therapeutics and advanced materials.

Core Molecular and Physical Attributes

A thorough understanding of a compound's basic identity and physical state is the foundation of all subsequent characterization.

Identification and Structural Formula

-

IUPAC Name: this compound[1]

-

Synonyms: N-(4-Bromophenyl)benzenemethanamine, N-(4-Bromophenyl)benzylamine[2]

-

Molecular Weight: 262.15 g/mol [1]

The structural arrangement of this compound, with its secondary amine linker between two aromatic rings, is key to its properties. The presence of the bromine atom at the para-position of the aniline ring significantly influences the electron density of the ring and provides a handle for further synthetic elaboration through cross-coupling reactions.

Physical State and Appearance

This compound is typically encountered as a solid at room temperature, described as a white to light yellow powder or crystalline solid.[2] However, some suppliers have also listed it as a yellow to pale yellow oil, which may indicate the presence of impurities or polymorphism.[4] For research purposes, ensuring the purity and crystalline nature of the material is paramount for obtaining reproducible physicochemical data.

Melting and Boiling Point

The melting point is a critical indicator of purity and lattice energy. For this compound, a melting point range of 102.0 to 106.0 °C has been reported.[2] A sharp melting point within this range is indicative of high purity.

The boiling point is reported as 155 to 160 °C at a pressure of 1 Torr .[4] It is important to note that distillation at atmospheric pressure is not recommended due to the potential for decomposition at higher temperatures.

Table 1: Summary of Core Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 2879-83-6 | [1][3] |

| Molecular Formula | C₁₃H₁₂BrN | [1][3] |

| Molecular Weight | 262.15 g/mol | [1] |

| Physical Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 102.0 - 106.0 °C | [2] |

| Boiling Point | 155 - 160 °C @ 1 Torr | [4] |

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis provides unambiguous confirmation of the molecular structure and is an indispensable tool for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ ~7.20-7.40 ppm (m, 5H): A multiplet corresponding to the protons of the unsubstituted benzyl ring.

-

δ ~7.25 ppm (d, J ≈ 8.5 Hz, 2H): A doublet for the two aromatic protons on the bromoaniline ring that are ortho to the bromine atom.

-

δ ~6.55 ppm (d, J ≈ 8.5 Hz, 2H): A doublet for the two aromatic protons on the bromoaniline ring that are ortho to the amine group.

-

δ ~4.30 ppm (s, 2H): A singlet for the methylene (-CH₂-) protons of the benzyl group.

-

δ ~4.10 ppm (br s, 1H): A broad singlet for the amine (-NH-) proton.

Predicted ¹³C NMR (101 MHz, CDCl₃):

-

δ ~147.0 ppm: Quaternary carbon of the bromoaniline ring attached to the nitrogen.

-

δ ~139.0 ppm: Quaternary carbon of the benzyl ring attached to the methylene group.

-

δ ~132.0 ppm: Aromatic CH carbons on the bromoaniline ring ortho to the bromine.

-

δ ~129.0 ppm: Aromatic CH carbons of the benzyl ring.

-

δ ~127.5 ppm: Aromatic CH carbons of the benzyl ring.

-

δ ~114.0 ppm: Aromatic CH carbons on the bromoaniline ring ortho to the amine.

-

δ ~110.0 ppm: Quaternary carbon of the bromoaniline ring attached to the bromine.

-

δ ~48.5 ppm: Methylene (-CH₂-) carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. While a specific experimental spectrum is not provided, the expected key absorptions can be inferred from the spectra of related compounds like N-benzylaniline and 4-bromoaniline.[7][8]

Table 2: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 | N-H Stretch | Secondary Amine |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Aliphatic (CH₂) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1320 | C-N Stretch | Aromatic Amine |

| ~1070 | C-Br Stretch | Aryl Halide |

| ~820 | C-H Bend | p-disubstituted ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. A GC-MS spectrum for this compound is available in the PubChem database.[1] The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): Peaks at m/z 261 and 263.

-

Loss of Bromine ([M-Br]⁺): A peak at m/z 182.

-

Benzylic Cleavage: A prominent peak at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺).

-

Cleavage at the C-N bond: A fragment at m/z 170/172 corresponding to the bromophenylaminomethyl cation.

Physicochemical Properties in the Context of Drug Development

The following properties are of paramount importance in predicting the behavior of a potential drug candidate in a biological system.

Solubility

Solubility is a critical factor influencing drug absorption and formulation. Based on its structure ("like dissolves like"), this compound is predicted to have:

-

Low solubility in water: The molecule is predominantly hydrophobic due to the two aromatic rings.

-

Good solubility in organic solvents: It is expected to be soluble in solvents like ethanol, methanol, chloroform, and acetone.[9]

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. A predicted LogP value for this compound is approximately 4.13 .[3] This value suggests that the compound is quite lipophilic.

Acidity/Basicity (pKa)

The pKa value determines the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. The secondary amine in this compound is basic. While an experimental pKa value is not available, it is expected to be in the range of other substituted anilines. For context, the pKa of aniline is approximately 4.6. The electron-withdrawing effect of the bromine atom would be expected to slightly decrease the basicity (lower the pKa) of the amine compared to unsubstituted N-benzylaniline.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized experimental protocols are essential.

Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of a new chemical entity like this compound.

Caption: A logical workflow for the physicochemical characterization of this compound.

Protocol for Melting Point Determination (Capillary Method)

Rationale: The melting point provides a quick and reliable indication of purity. Impurities typically depress and broaden the melting range. This method is a pharmacopeial standard.

Methodology:

-

Sample Preparation: The this compound sample must be completely dry and finely powdered to ensure uniform heat distribution.

-

Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Measurement: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Protocol for Solubility Determination (Shake-Flask Method)

Rationale: This "gold standard" method directly measures the saturation concentration of the compound in a given solvent, providing essential data for formulation and biopharmaceutical assessment.

Methodology:

-

System Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, phosphate-buffered saline) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear, saturated supernatant is carefully removed, diluted appropriately, and the concentration of this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Protocol for LogP Determination (Shake-Flask Method)

Rationale: This method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, providing a fundamental measure of lipophilicity.

Methodology:

-

Solvent Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in the n-octanol phase. This solution is then mixed with a known volume of the aqueous buffer in a sealed container.

-

Equilibration: The mixture is gently agitated for several hours to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of this compound in each phase is determined by a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Protocol for pKa Determination (Potentiometric Titration)

Rationale: This method determines the pKa by measuring the change in pH of a solution of the amine as it is titrated with a strong acid. This is a direct and accurate method for determining the ionization constant.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent system, often a co-solvent like methanol/water, to ensure solubility throughout the titration.

-

Titration Setup: The solution is placed in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

Conclusion and Future Directions

This compound possesses a set of physicochemical properties that make it an attractive starting point for further investigation. Its significant lipophilicity suggests good potential for membrane permeability, while its basic amine functionality offers a handle for salt formation to potentially modulate solubility. The bromine substituent provides a key site for synthetic diversification.

For drug development professionals, the data and protocols presented herein serve as a foundational guide. Future work should focus on obtaining precise experimental values for solubility and pKa, as well as exploring the solid-state properties, including an assessment for polymorphism, which can have profound implications for stability, dissolution, and bioavailability. A comprehensive understanding of these physicochemical parameters will ultimately de-risk and accelerate the progression of this compound derivatives from promising scaffolds to viable clinical candidates.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information Table of Contents S2 General remarks S2 Preparation of the Ru-OMC catalyst S3 Characterization. Retrieved from [Link]

-

Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). New Journal of Chemistry Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

- Subashini, A., Ramamurthi, K., Babu, R. R., Philip, R., & Stoeckli-Evans, H. (2017). Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline.

-

Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4-Bromobenzyl)aniline. PubChem. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. Retrieved from [Link]

-

ResearchGate. (2011, March). Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:2879-83-6. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMR spectrum of compound (4i). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. Retrieved from [Link]

-

DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]

-

Chegg. (2018, April 23). Solved Below is the mass spectrum of 4-bromoaniline. Analyze. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Experimental and (b) Simulated Infrared spectra of N-benzylaniline. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 2879-83-6 | this compound | MFCD01427002. Retrieved from [Link]

-

ResearchGate. (n.d.). GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

Physical Chemistry Research. (2023, November 19). Regular Article. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromoaniline. PubChem. Retrieved from [Link]

Sources

- 1. This compound | C13H12BrN | CID 961575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2879-83-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | CAS#:2879-83-6 | Chemsrc [chemsrc.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-Bromoaniline(106-40-1) IR Spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 11. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-benzyl-4-bromoaniline CAS number 2879-83-6

An In-Depth Technical Guide to N-benzyl-4-bromoaniline (CAS No. 2879-83-6): Synthesis, Reactivity, and Applications in Modern Drug Discovery

Executive Summary

This compound is a pivotal chemical intermediate whose strategic importance in organic synthesis and drug discovery cannot be overstated. Characterized by a 4-bromophenyl moiety linked to a benzyl group via a secondary amine, this compound offers a dual-handle molecular architecture. The aryl bromide serves as a versatile anchor for a myriad of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of molecular complexity. Concurrently, the secondary amine and its adjacent benzyl group provide sites for further functionalization and can play a critical role in modulating the pharmacological properties of derivative compounds. This guide provides an in-depth exploration of this compound, covering its core physicochemical properties, robust synthetic methodologies, key chemical reactivities, and its applications as a scaffold in the development of novel therapeutics. Detailed, field-tested protocols for its synthesis via reductive amination and palladium-catalyzed cross-coupling are presented, offering researchers a practical framework for its preparation and utilization.

Chapter 1: Core Compound Profile

Overview and Significance

This compound, with CAS Registry Number 2879-83-6, is a disubstituted aniline derivative. Its utility in research and development, particularly within medicinal chemistry, stems from its identity as a versatile building block.[1][2] The aniline core is a common feature in many biologically active molecules, and the specific substitution pattern of this compound provides two distinct points for chemical modification.[1] The bromine atom at the para-position is an excellent leaving group for metal-catalyzed cross-coupling reactions, while the secondary amine can be further substituted or can participate in hydrogen bonding interactions within a biological target.[1][2] This unique combination makes it a valuable precursor for creating libraries of complex molecules for screening in drug discovery programs, especially in the synthesis of heterocyclic systems like quinolines and quinazolines, which are frameworks for anticancer and antimalarial agents.[2]

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, reaction setup, and characterization.

| Property | Value | Reference |

| CAS Number | 2879-83-6 | [3][4][5] |

| Molecular Formula | C₁₃H₁₂BrN | [4][5] |

| Molecular Weight | 262.14 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | N-(4-Bromophenyl)benzenemethanamine, N-(4-Bromophenyl)benzylamine | [6] |

| Appearance | White to light yellow powder or crystals | [6] |

| Melting Point | 102.0 - 106.0 °C | [6] |

| Boiling Point | 155 - 160 °C @ 1 Torr | [7] |

| Density (Predicted) | 1.411 ± 0.06 g/cm³ | [7] |

| Refractive Index | 1.665 | [7] |

Chapter 2: Synthetic Strategies and Mechanistic Insights

The synthesis of this compound can be approached through several reliable pathways. The choice of method often depends on factors such as starting material availability, required scale, and tolerance for specific reagents. Here, we detail two highly effective and widely adopted strategies: reductive amination and the Buchwald-Hartwig amination.

Reductive Amination: A High-Yielding, Direct Approach

This method is arguably the most straightforward and efficient for preparing secondary amines. It involves the condensation of a primary amine (4-bromoaniline) with an aldehyde (benzaldehyde) to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired secondary amine.[8] The key to a successful one-pot reaction is the use of a reducing agent that selectively reduces the C=N bond of the imine without affecting the carbonyl group of the starting aldehyde.

Mechanistic Rationale: The use of sodium borohydride (NaBH₄) in conjunction with a cation exchange resin like DOWEX® 50WX8 provides an acidic microenvironment that catalyzes imine formation.[9] The resin activates the aldehyde carbonyl for nucleophilic attack by the aniline. Subsequently, NaBH₄, a mild reducing agent, effectively reduces the resulting iminium ion to yield the final product with high selectivity and yield.[9]

Detailed Protocol 2.1.1: One-Pot Reductive Amination of 4-Bromoaniline and Benzaldehyde [9]

-

1. Reaction Setup: In a 50 mL round-bottomed flask equipped with a magnetic stirrer, add 4-bromoaniline (1.72 g, 10 mmol, 1.0 eq.) and benzaldehyde (1.06 g, 1.02 mL, 10 mmol, 1.0 eq.).

-

2. Solvent and Catalyst Addition: Add tetrahydrofuran (THF, 30 mL) as the solvent, followed by DOWEX® 50WX8 resin (5.0 g). Stir the resulting mixture for 5 minutes at room temperature to facilitate the initial formation of the imine intermediate.

-

3. Reduction: Carefully add sodium borohydride (NaBH₄, 0.38 g, 10 mmol, 1.0 eq.) to the suspension in portions.

-

4. Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane/Ethyl Acetate 5:1). The reaction is typically complete within 20-30 minutes.

-

5. Work-up and Isolation: Upon completion, filter the reaction mixture to remove the resin. Wash the resin with additional THF (2 x 10 mL). Combine the filtrates and remove the solvent under reduced pressure.

-

6. Purification: Dissolve the crude residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting solid can be further purified by recrystallization from ethanol to afford this compound as a crystalline solid. A reported yield for this procedure is 93%.[9]

Caption: Workflow for Reductive Amination Synthesis.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

For researchers exploring broader substrate scopes or alternative synthetic routes, the Buchwald-Hartwig amination offers a powerful and versatile method for forming C-N bonds.[10][11] This reaction utilizes a palladium catalyst with a specialized phosphine ligand to couple an amine with an aryl halide.[12] To synthesize this compound, one would couple benzylamine with a di-halogenated benzene, such as 1,4-dibromobenzene.

Mechanistic Rationale: The catalytic cycle is a cornerstone of modern organometallic chemistry.[12] It begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. The amine then coordinates to the palladium center, and deprotonation by a base generates a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11][12] The choice of ligand is critical for stabilizing the palladium intermediates and facilitating the reductive elimination step.

Detailed Protocol 2.2.1: Buchwald-Hartwig Amination

-

1. Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (92 mg, 0.1 mmol, 2 mol% Pd), a suitable phosphine ligand such as XPhos (191 mg, 0.4 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 673 mg, 7.0 mmol, 1.4 eq.).

-

2. Reagent Addition: Add 1,4-dibromobenzene (1.18 g, 5.0 mmol, 1.0 eq.) and benzylamine (536 mg, 0.55 mL, 5.0 mmol, 1.0 eq.).

-

3. Solvent Addition: Add anhydrous toluene (25 mL) via syringe.

-

4. Reaction Conditions: Seal the tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring for 12-24 hours.

-

5. Monitoring: Monitor the reaction by GC-MS or TLC for the disappearance of the starting materials.

-

6. Work-up and Isolation: Cool the reaction to room temperature and quench with water. Dilute with ethyl acetate and filter through a pad of Celite®. Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

7. Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the target compound.

Caption: Cross-coupling reactions from the aryl bromide handle.

-

The N-Benzyl Group: The benzyl group is not merely a static substituent. It can serve as a protecting group for the aniline nitrogen, which can be removed via hydrogenolysis if the primary aniline is desired later in a synthetic sequence. Furthermore, the N-H bond of the secondary amine can be deprotonated and reacted with various electrophiles for further diversification.

Chapter 4: Applications in Medicinal Chemistry

The structural framework of this compound and its derivatives is relevant to several areas of therapeutic research.

-

Scaffold for Bioactive Heterocycles: As previously mentioned, the 2-aminobenzophenone scaffold, which can be accessed from bromoaniline derivatives, is a key starting point for synthesizing quinolines, acridones, and quinazolines. These heterocycles are prevalent in a wide range of pharmaceuticals. [2]* Neuroscience Research: N-benzyl substitution on phenethylamines is a known strategy for creating potent ligands for serotonin receptors. [13]For example, the "NBOMe" series of compounds are potent 5-HT₂A agonists. While this compound is not a phenethylamine itself, its structural motifs are highly relevant to the design of new psychoactive compounds and research tools for probing the central nervous system. [13]* Antimicrobial and Anticancer Agents: Simple bromoaniline derivatives have demonstrated potential antimicrobial and anticancer activities, suggesting that more complex structures built upon the this compound scaffold could be promising candidates for development in these areas. [1]

Chapter 5: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized this compound.

| Technique | Expected Data/Observations |

| ¹H NMR | Signals expected for the monosubstituted benzyl ring protons (~7.2-7.4 ppm), two sets of doublets for the para-disubstituted aniline ring protons (~6.6 and 7.3 ppm), a singlet or triplet for the N-H proton (variable, ~4.0 ppm), and a singlet for the benzylic CH₂ protons (~4.3 ppm). |

| ¹³C NMR | Resonances for 11 distinct aromatic carbons, plus one aliphatic carbon for the benzylic CH₂ (~48 ppm). The carbon bearing the bromine will be shifted to ~110-115 ppm. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (~3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=C ring stretching (~1500-1600 cm⁻¹), and C-Br stretching (~1070 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) and the M+2 peak should appear in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. |

Chapter 6: Safety, Handling, and Storage

As a research chemical, this compound requires careful handling in a laboratory setting.

-

Hazard Identification: The compound is classified as an irritant and may be harmful if inhaled or ingested. [3]It is irritating to the mucous membranes and upper respiratory tract. [3]As with many novel chemical entities, its toxicological properties have not been fully investigated. [3]* Personal Protective Equipment (PPE): All handling should be performed inside a certified chemical fume hood. Standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, is mandatory. [3]* Handling: Avoid creating dust. Ensure adequate ventilation. An emergency safety shower and eyewash station should be readily accessible. [3]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemsrc. This compound | CAS#:2879-83-6. [Link]

-

Hoffman Fine Chemicals. CAS 2879-83-6 | this compound. [Link]

-

Nikpassand, M., et al. (2009). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Redalyc. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Pharmaffiliates. CAS No : 2879-83-6| Chemical Name : this compound. [Link]

-

Hoffman Fine Chemicals. General Terms and Conditions. [Link]

-

ResearchGate. Flow reductive amination to afford N-benzylaniline. [Link]

-

ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]

-

Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Molecular Diversity. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Royal Society of Chemistry. Supplementary Information for Catalytic hydroboration of imines by n-butyllithium. [Link]

-

Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

-

Beilstein Journals. Reductive amination with zinc powder in aqueous media. [Link]

-

Royal Society of Chemistry. A Practical Catalytic Reductive Amination of Carboxylic Acids. [Link]

-

Taylor & Francis eBooks. Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. [Link]

-

NCERT. Amines. [Link]

-

Wikipedia. 4-Bromoaniline. [Link]

-

ResearchGate. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. [Link]

-

VSS Government Arts College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

-

Alshammari, A., et al. Innovative Catalyst to Produce N-Benzylaniline For Drug Applications. [Link]

-

SpectraBase. 4-Bromoaniline. [Link]

Sources

- 1. Buy n,n-Dibenzyl-4-bromoaniline | 65145-14-4 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. This compound | C13H12BrN | CID 961575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | 2879-83-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. BJOC - Reductive amination with zinc powder in aqueous media [beilstein-journals.org]

- 9. redalyc.org [redalyc.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. research.rug.nl [research.rug.nl]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure, Bonding, and Synthesis of N-benzyl-4-bromoaniline

Abstract: This technical guide provides a comprehensive examination of N-benzyl-4-bromoaniline (C₁₃H₁₂BrN), a key intermediate in synthetic organic chemistry. The document delves into the molecule's structural and bonding characteristics, offers a detailed, field-proven protocol for its synthesis via reductive amination, and outlines robust methodologies for its spectroscopic characterization. Furthermore, it explores the compound's applications as a versatile building block in drug discovery and materials science, supported by insights into its reactivity. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this important secondary aromatic amine.

Introduction and Significance

This compound is a disubstituted aromatic amine featuring a benzyl group and a bromine atom attached to the aniline framework. Its molecular structure combines several key functional groups that render it a highly valuable and versatile precursor in multi-step organic synthesis. The aniline moiety is a common scaffold in numerous biologically active molecules, while the bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[1] The N-benzyl group can serve either as a stable protecting group for the amine or as an integral part of the final molecular target's pharmacophore.

The strategic importance of this compound and its analogs is underscored by their application in the synthesis of compounds with potential therapeutic properties, including antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA).[2] This guide aims to provide a holistic understanding of this molecule, from its fundamental bonding principles to its practical synthesis and application, thereby equipping scientists with the knowledge to effectively utilize it in their research and development endeavors.

Molecular Structure and Bonding

The chemical identity and reactivity of this compound are dictated by its unique arrangement of atoms and the nature of the covalent bonds connecting them.

Key Structural Features:

-

4-Bromoaniline Core: A benzene ring substituted with an amino group (-NH-) and a bromine atom at the para position (C4). The bromine atom is a moderately deactivating, ortho-, para-directing group, influencing the electron density of the aromatic ring.

-

Secondary Amine Linkage: The nitrogen atom is bonded to the bromo-substituted phenyl ring, a benzylic methylene (-CH₂-) group, and a hydrogen atom, classifying it as a secondary amine.

-

Benzyl Group: A phenyl ring attached to a methylene group, which in turn is bonded to the amine nitrogen.

Bonding Analysis: The molecule's geometry is a composite of the planar aromatic rings and the tetrahedral or trigonal pyramidal geometry around the sp³-hybridized carbon and nitrogen atoms, respectively.

-

C-N Bonds: The bond between the aniline nitrogen and the aromatic ring (C-N_aryl) exhibits partial double-bond character due to the delocalization of the nitrogen's lone pair into the π-system of the ring. The bond to the benzylic carbon (C-N_alkyl) is a standard sp³-sp³ sigma bond.

-

N-H Bond: This bond is characteristic of secondary amines and is responsible for key spectroscopic signals and potential hydrogen bonding interactions.[3][4]

-

Geometry around Nitrogen: The nitrogen atom possesses a lone pair of electrons, resulting in a trigonal pyramidal geometry. This geometry is crucial for its nucleophilic character.

-

Aromatic System: Both the bromoaniline and benzyl rings are planar, with sp²-hybridized carbons participating in a delocalized π-electron system. The C-Br bond is a polar covalent bond, making this site susceptible to certain types of reactions, such as palladium-catalyzed cross-couplings.[1]

Below is a graphical representation of the molecular structure of this compound.

Caption: Chemical structure of this compound.

Synthesis via Reductive Amination

Reductive amination is a highly efficient and widely used method for forming C-N bonds, making it an ideal choice for the synthesis of this compound.[5][6] The process involves the reaction of a carbonyl compound (benzaldehyde) with an amine (4-bromoaniline) to form an imine intermediate, which is then reduced in situ to the target secondary amine. The choice of a mild reducing agent is critical to selectively reduce the C=N double bond without affecting the carbonyl group of the starting material.

Experimental Protocol: One-Pot Reductive Amination

This protocol describes a reliable, one-pot synthesis that is amenable to standard laboratory setups.

Materials:

-

4-Bromoaniline (1.0 eq)[7]

-

Benzaldehyde (1.05 eq)[7]

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (anhydrous)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, and standard glassware

Causality Behind Choices:

-

Solvent: Methanol is an excellent solvent for both the reactants and the reducing agent. Its protic nature can assist in the reduction step.

-

Reducing Agent: Sodium borohydride is a mild and selective reducing agent, ideal for reducing the imine intermediate without reducing the starting benzaldehyde.[8][9] It is also safer and easier to handle than more powerful hydrides like LiAlH₄.

-

Work-up: The aqueous work-up with sodium bicarbonate neutralizes any acidic byproducts and quenches the excess reducing agent.

Step-by-Step Methodology:

-

Imine Formation: To a solution of 4-bromoaniline (1.0 eq) in anhydrous methanol, add benzaldehyde (1.05 eq). Stir the mixture at room temperature for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C to control the exothermic reaction.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3-4 hours, or until TLC analysis indicates the complete disappearance of the imine.

-

Quenching and Extraction: Carefully add water to quench any unreacted NaBH₄. Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and saturated sodium bicarbonate solution. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.

Data Summary

| Technique | Feature | Expected Observation |

| IR Spectroscopy | N-H Stretch | Single, sharp-to-medium band at ~3350-3400 cm⁻¹[3][10] |

| C-H Stretch (sp²) | Bands > 3000 cm⁻¹ | |

| C-H Stretch (sp³) | Bands < 3000 cm⁻¹ | |

| C=C Stretch | Bands at ~1600 cm⁻¹ and ~1500 cm⁻¹ | |

| ¹H NMR | Aromatic Protons | Multiplets in the range of δ 6.5-7.5 ppm |

| Methylene Protons (-CH₂-) | Singlet or doublet at ~δ 4.3 ppm (integrating to 2H) | |

| Amine Proton (-NH-) | Broad singlet at ~δ 4.0 ppm (integrating to 1H, D₂O exchangeable)[10][11] | |

| ¹³C NMR | Aromatic Carbons | Signals in the range of δ 110-150 ppm |

| Methylene Carbon (-CH₂-) | Signal at ~δ 48 ppm | |

| Mass Spectrometry | Molecular Ion (M⁺) | Odd m/z value (~261/263) due to the Nitrogen Rule[4][11] |

| Isotope Pattern | M⁺ and M+2 peaks in ~1:1 ratio, characteristic of Bromine[12] | |

| Key Fragment | Benzyl cation at m/z = 91 |

Detailed Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The most diagnostic feature is the single N-H stretching absorption, which definitively identifies the compound as a secondary amine.[3][13] Primary amines would show two N-H bands, while tertiary amines would show none.[3]

-

¹H NMR Spectroscopy: The spectrum is expected to be complex in the aromatic region due to the presence of two different phenyl rings. The benzylic -CH₂- protons typically appear as a singlet around 4.3 ppm. The N-H proton signal is often broad and can be confirmed by its disappearance upon shaking the sample with a drop of D₂O.[10]

-

Mass Spectrometry (MS): The mass spectrum provides two crucial pieces of information. First, the presence of a single nitrogen atom results in an odd-numbered molecular weight, consistent with the Nitrogen Rule.[10][11] Second, the bromine atom (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance) produces a characteristic pair of molecular ion peaks (M⁺ and M+2) of almost equal intensity, confirming its presence.[12] A common fragmentation pathway is the α-cleavage to produce the highly stable benzyl cation (C₇H₇⁺) at m/z 91.[10]

Applications in Research and Drug Development

This compound is more than a simple chemical; it is a strategic precursor for creating molecular diversity, particularly in medicinal chemistry.

-

Scaffold for Bioactive Molecules: The bromoaniline framework is a privileged structure found in many pharmacologically active compounds.[14] Its derivatives are explored for a wide range of therapeutic applications. For instance, the related 2-benzoyl-4-bromoaniline is a key intermediate for synthesizing benzodiazepines like bromazolam, which act on the central nervous system.[1]

-

Handle for Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions.[1][14] This allows for the straightforward introduction of various aryl, heteroaryl, alkyl, or alkyne groups at the C4 position of the aniline ring, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Intermediate in Agrochemicals and Dyes: Beyond pharmaceuticals, 4-bromoaniline and its derivatives are used in the synthesis of agrochemicals (herbicides, fungicides) and as precursors for azo dyes, where the bromine atom can modulate the final product's color and stability.[15]

Safety and Handling

Given the toxicological profile of aromatic amines and their precursors, proper safety protocols are mandatory when working with this compound and its starting materials.[14]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles.

-

Handling: Conduct all manipulations in a well-ventilated chemical fume hood.[16] Avoid inhalation of dust or vapors and prevent skin contact.[17][18] 4-Bromoaniline, a key starting material, is toxic if swallowed or in contact with skin and may cause organ damage through prolonged exposure.[17][18]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong acids and oxidizing agents.[16][18]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant synthetic utility, characterized by its secondary amine structure and a reactive bromine substituent. Its structure and bonding allow for predictable reactivity, making it a reliable building block. The reductive amination protocol outlined in this guide offers an efficient and accessible route to its synthesis. With a firm grasp of its spectroscopic signatures and its potential as a versatile intermediate in cross-coupling reactions, researchers in drug discovery and materials science are well-equipped to leverage this compound for the development of novel and complex molecules.

References

- Spectroscopy of Amines | Organic Chemistry Class Notes. (n.d.). Fiveable.

- n,n-Dibenzyl-4-bromoaniline | 65145-14-4. (2023, August 16). Smolecule.

- Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.

- 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. (n.d.). NC State University Libraries.

- 23.5: Spectroscopic Properties of Amines. (2021, July 31). Chemistry LibreTexts.

- 24.10 Spectroscopy of Amines. (2023, September 20). OpenStax.

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). ChemSrc. Retrieved from [Link]

- SAFETY DATA SHEET - 4-Bromoaniline. (2024, September 8). Sigma-Aldrich.

- SAFETY DATA SHEET - 4-Bromoaniline. (2012, May 9). Fisher Scientific.

- SAFETY DATA SHEET - N-Benzyl-4-methoxyaniline. (2025, October 24). Thermo Fisher Scientific.

- SAFETY DATA SHEET - Benzenamine, 4-bromo-N,N-dimethyl-. (n.d.). Fisher Scientific.

- SAFETY DATA SHEET - 4-Bromoaniline. (2014, June 27). Sigma-Aldrich.

-

Bowman, A. M., & Peterson, M. A. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Journal of Undergraduate Research, 2014(1), Article 1101. Retrieved from [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Retrieved from [Link]

-

Reductive aminations of aldehydes with benzylamine or cyclohexylamine... (n.d.). ResearchGate. Retrieved from [Link]

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).

- CN111499519A - N-benzyl aniline derivative and preparation method and application thereof. (n.d.). Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 6. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]

- 7. This compound | CAS#:2879-83-6 | Chemsrc [chemsrc.com]

- 8. gctlc.org [gctlc.org]

- 9. researchgate.net [researchgate.net]

- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 11. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. lehigh.edu [lehigh.edu]

- 13. fiveable.me [fiveable.me]

- 14. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 15. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. beta.lakeland.edu [beta.lakeland.edu]

N-benzyl-4-bromoaniline molecular weight and formula

An In-depth Technical Guide to N-benzyl-4-bromoaniline: Properties, Synthesis, and Applications

For the modern researcher and drug development professional, this compound emerges as a versatile intermediate, offering a unique combination of structural features for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, spectroscopic signature, and its applications in the broader context of organic synthesis and medicinal chemistry.

Core Molecular and Physical Properties

This compound is a disubstituted aniline derivative characterized by a benzyl group and a bromine atom attached to the nitrogen and the para position of the aniline ring, respectively. These features make it a valuable building block in synthetic chemistry.

The fundamental properties of this compound are summarized below:

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂BrN | [1][2][3] |

| Molecular Weight | 262.14 g/mol (or 262.15 g/mol ) | [1][2][3] |

| CAS Number | 2879-83-6 | [1][2] |

| Appearance | White to light yellow powder/crystal or liquid | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | N-(4-Bromophenyl)benzenemethanamine, N-(4-Bromophenyl)benzylamine |

Synthesis of this compound

The synthesis of this compound is most commonly achieved via nucleophilic substitution, leveraging the nucleophilicity of the amine in 4-bromoaniline and an appropriate benzylating agent. The causality behind this choice lies in the high reactivity of the aniline nitrogen towards electrophilic carbons, such as that in benzyl halides.

A common synthetic route involves the reaction of 4-bromoaniline with benzyl chloride or benzyl bromide.[4] Another potential pathway is the reductive amination of benzaldehyde with 4-bromoaniline.

Experimental Protocol: Synthesis via N-Alkylation

This protocol describes a generalized procedure for the N-alkylation of 4-bromoaniline.

Materials:

-

4-Bromoaniline

-

Benzyl chloride (or Benzyl bromide)

-

A weak base (e.g., Sodium bicarbonate, NaHCO₃, or Potassium carbonate, K₂CO₃)

-

Solvent (e.g., Acetonitrile or Ethanol)

-

Magnetic stirrer and heating mantle

-

Round-bottom flask and reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-bromoaniline in the chosen solvent.

-

Base Addition: Add 1.5-2.0 equivalents of the weak base to the solution. The base acts as a scavenger for the hydrochloric acid (or hydrobromic acid) byproduct, preventing the protonation of the aniline starting material and driving the reaction to completion.

-

Addition of Benzylating Agent: Add 1.1 equivalents of benzyl chloride to the mixture dropwise at room temperature while stirring.

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts (the inorganic salt) and wash with a small amount of solvent.

-

Purification: The solvent from the filtrate is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis and Structural Elucidation

The structure of this compound can be confirmed using standard spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the bromoaniline and benzyl rings. The protons on the benzene ring attached to the nitrogen will appear as two doublets in the aromatic region, characteristic of a para-substituted ring. The five protons of the benzyl group will appear as a multiplet. A singlet corresponding to the two benzylic protons (-CH₂-) and a broad singlet for the N-H proton would also be present.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the 13 carbon atoms in the molecule, including the benzylic carbon and the distinct aromatic carbons.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[1]

Applications in Research and Drug Development

The true value of this compound lies in its potential as a precursor for more complex molecular architectures. The aniline moiety is a common functional group in many biologically active molecules.[5]

-

Intermediate for Heterocyclic Synthesis: The 2-aminobenzophenone scaffold, which is structurally related, is a key starting point for synthesizing important drug classes like quinolines, acridones, and quinazolines, which are found in anticancer and antimalarial agents.[6]

-

Cross-Coupling Reactions: The bromine atom on the aniline ring is a key functional handle.[7] It readily participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This allows for the strategic introduction of various aryl, heteroaryl, or other carbon-based substituents, enabling the rapid diversification of molecular scaffolds in a drug discovery program.[6]

-

Precursor for Biologically Active Molecules: N-benzylated phenethylamines, a related class of compounds, have been extensively studied as potent agonists for serotonin receptors.[8] The N-benzyl group can significantly influence receptor affinity and potency.[8] Similarly, N-benzylaniline derivatives are crucial for manufacturing drugs for various respiratory diseases.[9]

Logical Relationship Diagram

Caption: Key features and applications of this compound.

Safety and Handling

As with its precursor, 4-bromoaniline, this compound should be handled with care. Based on data for 4-bromoaniline, the compound may be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[7][10]

Recommended Safety Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]

-

Handling: Avoid breathing dust/fume/gas/mist/vapors. Wash hands and any exposed skin thoroughly after handling.[10] Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place, protected from light.[11]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[11]

Conclusion

This compound is a strategically important chemical intermediate with a well-defined molecular weight and formula. Its true utility is realized in its application as a versatile building block for creating diverse and complex molecules. The presence of both a reactive bromine atom and a secondary amine allows for sequential, controlled modifications, making it an invaluable tool for researchers in organic synthesis and professionals in the field of drug discovery. Proper understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the laboratory.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Hoffman Fine Chemicals. CAS 2879-83-6 | this compound. [Link]

-

PubChem. N-(4-Bromobenzyl)aniline. National Center for Biotechnology Information. [Link]

-

Chemsrc. This compound | CAS#:2879-83-6. [Link]

-

PubMed Central. Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline. [Link]

-

ResearchGate. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists | Request PDF. [Link]

-

KACST. Innovative Catalyst to Produce N-Benzylaniline For Drug Applications. [Link]

Sources

- 1. This compound | C13H12BrN | CID 961575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. N-(4-Bromobenzyl)aniline | C13H12BrN | CID 12452126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:2879-83-6 | Chemsrc [chemsrc.com]

- 5. Buy n,n-Dibenzyl-4-bromoaniline | 65145-14-4 [smolecule.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. dpublication.com [dpublication.com]

- 10. fishersci.com [fishersci.com]

- 11. merckmillipore.com [merckmillipore.com]

A Comprehensive Spectroscopic and Analytical Guide to N-benzyl-4-bromoaniline

Abstract

This technical guide provides an in-depth analysis of the spectral data for N-benzyl-4-bromoaniline (CAS No: 2879-83-6), a key intermediate in various chemical syntheses.[1][2][3] Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed examination of the mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data for this compound. By explaining the principles behind the experimental choices and interpreting the resulting spectra, this guide serves as a vital resource for the unambiguous identification and characterization of this compound.

Introduction: The Imperative of Spectroscopic Characterization

In the realm of chemical and pharmaceutical sciences, the precise structural elucidation of a molecule is paramount. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of a compound's molecular structure and connectivity. For a molecule such as this compound, which possesses distinct aromatic and aliphatic moieties, a multi-faceted spectroscopic approach is essential for unequivocal characterization. This guide delves into the mass, infrared, and nuclear magnetic resonance spectral data, offering not just the data itself, but the rationale behind its interpretation.

Synthesis and Purification: Establishing a Baseline for Analysis

The purity of a sample is critical for obtaining clean and interpretable spectral data. This compound is commonly synthesized via the reductive amination of benzaldehyde with 4-bromoaniline or the nucleophilic substitution of benzyl chloride with 4-bromoaniline.[3]

General Synthesis Protocol (Reductive Amination)

A typical laboratory-scale synthesis involves the reaction of 4-bromoaniline with benzaldehyde to form the corresponding imine (N-benzylideneaniline), which is then reduced to the secondary amine, this compound.[4]

-

Imine Formation: Equimolar amounts of 4-bromoaniline and benzaldehyde are stirred in a suitable solvent (e.g., ethanol or methanol) at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Reduction: Upon completion of the imine formation, a reducing agent such as sodium borohydride (NaBH₄) is added portion-wise at a reduced temperature (0-5 °C).

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.[5]

The integrity of the final, purified compound is then confirmed by the spectroscopic methods detailed below.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, aiding in the confirmation of its structure.

Experimental Protocol: Electron Ionization (EI)

-

Ionization Method: Electron Ionization (EI) is a standard technique for the analysis of relatively small, thermally stable organic molecules.

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument.

-

Analysis: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z).

Data Interpretation

The mass spectrum of this compound is expected to show a characteristic molecular ion peak and several key fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 261/263 | ~1:1 ratio | [M]⁺, Molecular ion peak (presence of Br isotopes) |

| 182/184 | Variable | [M - C₆H₅CH₂]⁺ |

| 91 | Often high | [C₇H₇]⁺, Tropylium ion |

| 77 | Moderate | [C₆H₅]⁺, Phenyl cation |

Molecular Ion (M⁺): The molecular formula of this compound is C₁₃H₁₂BrN.[1] The presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity at m/z 261 (for ⁷⁹Br) and 263 (for ⁸¹Br).[6]

Key Fragmentation Pathways: The primary fragmentation of this compound under EI conditions involves the cleavage of the C-N and C-C bonds.

Figure 1: Proposed Mass Spectrometry Fragmentation Pathway.

-

Loss of a Benzyl Radical: Cleavage of the N-CH₂ bond results in the formation of a fragment at m/z 182/184, corresponding to the 4-bromoaniline radical cation.

-

Formation of the Tropylium Ion: The most common fragmentation pathway for benzyl-containing compounds is the formation of the highly stable tropylium ion at m/z 91.

-

Loss of a Bromine Radical: While less common, the loss of the bromine radical can lead to a fragment at m/z 182.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Technique: ATR is a convenient method for obtaining IR spectra of solid samples with minimal preparation.

-

Sample Preparation: A small amount of solid this compound is placed directly on the ATR crystal.

-

Analysis: An IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a short distance into the sample, and absorption occurs at specific frequencies corresponding to the vibrational modes of the functional groups.

Data Interpretation

The IR spectrum of this compound will display characteristic absorption bands for the N-H, C-N, C-H (aromatic and aliphatic), and C-Br bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3400 - 3300 | Medium | N-H stretch | Secondary amine |

| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |

| 3000 - 2850 | Medium | C-H stretch | Aliphatic C-H (CH₂) |

| 1600 - 1450 | Strong | C=C stretch | Aromatic rings |

| 1350 - 1250 | Strong | C-N stretch | Aryl amine |

| ~820 | Strong | C-H bend | p-disubstituted benzene |

| 600 - 500 | Medium-Strong | C-Br stretch | Aryl bromide |

The presence of a sharp to medium band in the 3400-3300 cm⁻¹ region is a clear indication of the N-H stretch of the secondary amine. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group are observed just below 3000 cm⁻¹. The strong absorptions in the 1600-1450 cm⁻¹ range are characteristic of the C=C stretching vibrations within the two aromatic rings. A strong band around 820 cm⁻¹ is indicative of the out-of-plane C-H bending of the para-disubstituted bromoaniline ring. Finally, the C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Experimental Protocol

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of organic compounds.

-

Instrumentation: Spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different types of carbon atoms and their chemical environment.

¹H NMR Data Interpretation

The ¹H NMR spectrum of this compound will show distinct signals for the aromatic protons, the methylene protons, and the amine proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 - 7.20 | Multiplet | 5H | C₆H ₅-CH₂ |

| ~7.25 | Doublet | 2H | Ar-H (ortho to Br) |

| ~6.60 | Doublet | 2H | Ar-H (ortho to NH) |

| ~4.30 | Singlet | 2H | -CH₂- |

| ~4.10 | Broad Singlet | 1H | -NH - |

The five protons of the unsubstituted benzyl ring typically appear as a multiplet in the range of 7.40-7.20 ppm. The aromatic protons of the 4-bromoaniline moiety appear as two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing bromine atom are deshielded and appear downfield (~7.25 ppm), while the protons ortho to the electron-donating amino group are shielded and appear upfield (~6.60 ppm). The two methylene protons of the benzyl group are chemically equivalent and appear as a singlet around 4.30 ppm. The amine proton signal is often broad due to quadrupole broadening and exchange, appearing around 4.10 ppm.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~147 | C -NH (bromoaniline ring) |

| ~139 | Quaternary C (benzyl ring) |

| ~132 | C -H (ortho to Br) |

| ~129 | C -H (benzyl ring) |

| ~128 | C -H (benzyl ring) |

| ~127 | C -H (benzyl ring) |

| ~114 | C -H (ortho to NH) |

| ~110 | C -Br |

| ~48 | -C H₂- |

The carbon attached to the nitrogen in the bromoaniline ring is expected to be the most downfield among the aromatic carbons of that ring, appearing around 147 ppm. The carbon bearing the bromine atom is shielded relative to the other aromatic carbons and is expected around 110 ppm. The carbons of the benzyl group will appear in their characteristic regions, with the methylene carbon appearing significantly upfield around 48 ppm.

Figure 2: Workflow for Spectroscopic Characterization.

Conclusion: A Unified Spectroscopic Portrait

The collective data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a comprehensive and self-validating characterization of this compound. The molecular weight and bromine isotopic pattern are unequivocally confirmed by MS. The presence of the key secondary amine, aromatic, and alkyl functionalities is verified by IR spectroscopy. Finally, the precise connectivity and chemical environment of each proton and carbon atom are mapped by ¹H and ¹³C NMR spectroscopy. This guide serves as a definitive reference for scientists and researchers, ensuring the accurate identification and utilization of this important chemical intermediate.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Electronic Supporting Information Table of Contents. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Bromobenzyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

[No Title]. (n.d.). Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-. NIST WebBook. Retrieved from [Link]

-

[No Title]. (n.d.). Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 4-bromoaniline. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, 4-bromo-. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C-NMR spectrum of compound (4i). Retrieved from [Link]

-

Chemsrc. (2025). This compound. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, 4-bromo-. NIST WebBook. Retrieved from [Link]

-

Chegg. (2016). Solved The following IR spectra is of .4-bromoanilinr. Retrieved from [Link]

-

GraduateWay. (n.d.). Preparation of 4-Bromoaniline Essay Example. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). This journal is © The Royal Society of Chemistry 2018. Retrieved from [Link]

-

ResearchGate. (2025). Molecular Spectroscopic Characterization and Electronic Structure Analysis of N-benzylaniline- A DFT Approach. Retrieved from [Link]

-

Nature. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). N-Benzyl-2-bromoaniline - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-benzyl-N-(4-bromo-2-methylphenyl)-4-piperidinamine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Chegg. (2018). Solved Below is the mass spectrum of 4-bromoaniline. Analyze. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2: Fragmentation. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Retrieved from [Link]

Sources

- 1. This compound | C13H12BrN | CID 961575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2879-83-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | CAS#:2879-83-6 | Chemsrc [chemsrc.com]

- 4. 4-Bromo-N-benzylideneaniline synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Solved Below is the mass spectrum of 4-bromoaniline. Analyze | Chegg.com [chegg.com]

- 7. Solved The following IR spectra is of .4-bromoanilinr | Chegg.com [chegg.com]

- 8. 4-Bromoaniline(106-40-1) IR Spectrum [m.chemicalbook.com]

A Technical Guide to Determining the Solubility Profile of N-benzyl-4-bromoaniline in Organic Solvents

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of N-benzyl-4-bromoaniline. Given the scarcity of pre-existing public data for this specific compound, this document emphasizes the establishment of a robust experimental protocol. It integrates theoretical principles of solubility with a field-proven, step-by-step methodology for empirical measurement. The core of this guide is the isothermal shake-flask method, a reliable technique for determining thermodynamic solubility.[1][2][3] We detail the procedure from solvent selection and slurry preparation to final analytical quantification via UV-Vis spectrophotometry or HPLC. This approach ensures the generation of accurate, reproducible, and scientifically valid solubility data, which is critical for applications in synthesis, purification, formulation, and quality control.

Introduction: The Critical Role of Solubility

This compound (CAS No: 2879-83-6) is an organic compound featuring a molecular structure that incorporates a secondary amine, a phenyl group, and a bromophenyl group.[4] Its physicochemical properties, particularly solubility, are fundamental to its application in various chemical processes.[4] Understanding the solubility of this compound in a range of organic solvents is paramount for:

-

Reaction Chemistry: Selecting an appropriate solvent is crucial for ensuring that reactants are in the same phase, which directly impacts reaction kinetics and yield.

-

Purification: Processes like recrystallization are entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

-

Formulation: For applications in drug development or materials science, solubility dictates the choice of delivery vehicles and the achievable concentration in a final product.

-

Analytical Chemistry: Developing analytical methods, such as by HPLC, requires the compound to be fully dissolved in the mobile phase.[5]

This guide serves as a practical manual for establishing the solubility profile of this compound from first principles.

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent.[6][7]

2.1. Structural Analysis of this compound

To predict its solubility behavior, we must analyze the structure of this compound (Molecular Formula: C₁₃H₁₂BrN, Molecular Weight: 262.145 g/mol ).[8]

-

Nonpolar Regions: The molecule possesses two bulky aromatic rings (the benzyl group and the bromophenyl group). These regions are hydrophobic and will interact favorably with nonpolar solvents through van der Waals forces.

-

Polar Regions:

-

The secondary amine (-NH-) group can act as a hydrogen bond donor, allowing for specific interactions with polar protic solvents (e.g., alcohols).

-

The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor.

-

The bromine atom, while part of a relatively nonpolar C-Br bond, contributes to the overall polarizability of the molecule.

-

2.2. Predicted Solubility Trends

Based on this mixed polarity, we can hypothesize the following solubility trends:

-

High Solubility: Expected in moderately polar aprotic solvents like acetone, ethyl acetate, and tetrahydrofuran (THF), which can accommodate both the polar amine group and the nonpolar aromatic rings.

-

Moderate Solubility: Expected in polar protic solvents like ethanol and methanol. While hydrogen bonding is possible, the large nonpolar structure may limit high solubility. It is also expected to be soluble in non-polar aromatic solvents like toluene, due to the similar aromatic structures.

-